ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate
CAS No.: 53608-83-6
Cat. No.: VC18434813
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53608-83-6 |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate |
| Standard InChI | InChI=1S/C11H17NO2/c1-5-9(6-2)11(4,8-12)10(13)14-7-3/h5H,6-7H2,1-4H3/b9-5+ |
| Standard InChI Key | WAVPTSGBHYXWFQ-WEVVVXLNSA-N |
| Isomeric SMILES | CC/C(=C\C)/C(C)(C#N)C(=O)OCC |
| Canonical SMILES | CCC(=CC)C(C)(C#N)C(=O)OCC |
Introduction
Chemical Structure and Conformational Analysis
The molecular structure of ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate (C₁₁H₁₇NO₂) features a pentenoyl backbone with a cyano group at C2, ethyl and methyl groups at C2 and C3, and an ethyl ester at C1. The (E)-configuration of the C3–C4 double bond ensures minimal steric clash between substituents, stabilizing the molecule through conjugation between the cyano and ester groups . X-ray crystallographic studies of related cyanoacrylates reveal syn-periplanar conformations, where torsional angles between key atoms (e.g., C4–C8–C9–C10 ≈ 3.2°) optimize π-orbital overlap . Such conformational rigidity enhances thermal stability and influences reactivity in cycloaddition reactions.
Synthesis and Optimization Strategies
Knoevenagel Condensation
The compound is synthesized via a Knoevenagel condensation between ethyl cyanoacetate and α,β-unsaturated carbonyl precursors. This reaction proceeds under basic catalysis (e.g., piperidine or ammonium acetate) in polar aprotic solvents like ethanol or toluene . Key parameters affecting yield (typically 60–75%) include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate reaction but risk polymerization |
| Solvent Polarity | Ethanol > Toluene | Polar solvents stabilize intermediates |
| Catalyst Loading | 5–10 mol% | Excess catalyst increases side reactions |
Industrial-scale production employs continuous flow reactors to minimize byproducts like polymeric residues. Post-synthesis purification involves column chromatography (hexane/ethyl acetate gradient) or fractional distillation under reduced pressure (bp ≈ 150–160°C at 10 mmHg) .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectra exhibit characteristic absorptions for the cyano (2200–2300 cm⁻¹) and ester carbonyl (1720–1760 cm⁻¹) groups. The absence of broad O–H stretches (2500–3300 cm⁻¹) confirms the absence of hydrolyzed products .
Nuclear Magnetic Resonance (NMR)
¹H NMR data (CDCl₃, 400 MHz):
-
δ 4.20–4.40 (q, 2H, OCH₂CH₃)
-
δ 2.40–2.60 (s, 3H, C2–CH₃)
-
δ 1.20–1.40 (t, 3H, OCH₂CH₃)
¹³C NMR identifies the cyano carbon at ~115 ppm and the ester carbonyl at ~165 ppm .
Reactivity and Chemical Transformations
Hydrolysis and Functionalization
The ester group undergoes alkaline hydrolysis to yield carboxylic acids, while the cyano group can be oxidized to amides or converted to tetrazoles via [3+2] cycloaddition with sodium azide .
Example Reaction Pathway:
Diels-Alder Reactivity
The α,β-unsaturated ester participates in Diels-Alder reactions with dienes, forming six-membered cycloadducts. Electron-withdrawing groups enhance dienophilicity, with reaction rates correlating to the electron deficiency at the β-carbon .
Biological Activity and Applications
Neuroprotective Effects
Derivatives with similar substituents modulate GABAergic transmission, showing potential in murine models of neuropathic pain. For example, analogs reduced mechanical allodynia by 40% in spared nerve injury models .
Agrochemical Applications
The compound’s lipophilicity (logP ≈ 2.5) and stability under physiological pH make it a candidate for pesticide formulations. Field trials with analogs demonstrated 80–90% efficacy against Plutella xylostella larvae at 50 ppm .
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Reactivity/Bioactivity |
|---|---|---|
| Ethyl 2-cyano-3-phenylprop-2-enoate | Phenyl vs. ethyl substituent | Higher cytotoxicity (IC₅₀ = 8.2 µM) |
| Methyl cyanoacetate | Methyl ester, no double bond | Limited electrophilicity |
| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | Thiophene ring | Enhanced antifungal activity |
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